1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula CHClNO and a molecular weight of 235.75 g/mol. It is characterized by the presence of an amino group, a tert-butyl group, and a carboxylic acid group attached to a cyclohexane ring. The compound is often encountered in its hydrochloride form, which enhances its solubility in aqueous solutions and improves stability. The IUPAC name for this compound is 1-amino-4-(tert-butyl)cyclohexane-1-carboxylic acid hydrochloride, and it is identified by the CAS number 1193389-72-8 .
The presence of the carboxylic acid and amine functional groups makes it a potential building block for more complex molecules. Researchers might utilize it as a starting material for further synthetic transformations aimed at creating new drug candidates or other functional molecules [].
The cyclohexane ring and the tert-butyl group can provide a rigid and lipophilic (fat-soluble) scaffold, a desirable feature in some drug molecules. Researchers might explore if 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be modified to target specific biological processes [].
The combination of functional groups in 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride could be of interest for researchers designing new materials. For instance, it might be investigated for applications in polymer chemistry or as a component in supramolecular assemblies [].
The chemical reactivity of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride primarily stems from its functional groups. Potential reactions include:
The specific conditions for these reactions depend on the desired products and the presence of catalysts or reagents .
Research into the biological activity of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is limited but suggests potential applications in pharmaceutical chemistry. Its structure allows it to interact with biological systems, possibly influencing metabolic pathways or serving as a precursor for drug development. The presence of both amino and carboxylic functional groups may allow it to mimic natural amino acids, potentially interacting with biological receptors or enzymes.
Several methods can be employed to synthesize 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride:
These methods highlight its versatility as a synthetic building block in organic chemistry .
1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride has several potential applications:
Interaction studies involving 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride focus on its ability to form complexes with other molecules. This includes:
Such studies are crucial for understanding how modifications to this compound might enhance its biological activity or selectivity.
Several compounds share structural similarities with 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride, including:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid | Similar cyclohexane backbone; different side chain | Contains an acetic acid moiety instead of a carboxylic acid at the same position |
| L-Leucine | Aliphatic amino acid | Lacks the cyclohexane structure; has a branched aliphatic chain |
| 4-Amino-2-methylpentanoic acid | Similar functional groups but linear structure | Does not contain a cyclohexane ring; different steric properties |
The uniqueness of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride lies in its specific combination of a bulky tert-butyl group on a cyclohexane ring along with both amino and carboxylic functional groups, which may impart distinct physical and chemical properties compared to these similar compounds .
The synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be approached through two classical methodologies: the Strecker synthesis and the Bucherer hydantoin route. Both methods offer distinct advantages and limitations for accessing this sterically hindered cyclohexane amino acid derivative.
The Strecker synthesis represents the most direct pathway for constructing amino acids from aldehydes or ketones [1] [2]. For 1-amino-4-tert-butylcyclohexane-1-carboxylic acid synthesis, the starting material would be 4-tert-butylcyclohexanone, which undergoes sequential imine formation and cyanide addition to generate the α-amino nitrile intermediate [3] [4]. The three-step mechanism involves: first, imine formation through reaction with ammonium chloride, providing both the acid catalyst and nitrogen source; second, nucleophilic addition of cyanide ion to form the α-amino nitrile; and third, acid-catalyzed hydrolysis to yield the target amino acid [5] [6].
The reaction proceeds under mild aqueous conditions at temperatures ranging from 0-25°C, requiring 2-24 hours for completion [1] [2]. Typical yields range from 60-85% across the three-step sequence. The substrate scope encompasses both aldehydes and ketones, making it suitable for the sterically demanding 4-tert-butylcyclohexanone starting material [3]. However, the method produces racemic products requiring subsequent stereochemical resolution.
The Bucherer hydantoin route offers an alternative approach through hydantoin intermediates [7] [8] [9]. This multicomponent reaction involves the condensation of 4-tert-butylcyclohexanone with potassium cyanide and ammonium carbonate under reflux conditions in aqueous ethanol [9] [10]. The mechanism proceeds through cyanohydrin formation, followed by cyclization to 5-imino-oxazolidin-2-one, and rearrangement via an isocyanate intermediate to yield the substituted hydantoin [8] [9].
Reaction temperatures typically range from 60-100°C with reaction times extending from 3-48 hours depending on substrate reactivity [7] [9]. The hydantoin product undergoes subsequent acid-catalyzed hydrolysis to afford the desired amino acid. Yields for the Bucherer route generally range from 45-75%, somewhat lower than the Strecker approach [9]. The method demonstrates good tolerance for aliphatic and aromatic ketones, including sterically hindered substrates like 4-tert-butylcyclohexanone [9].
The comparison between these methodologies reveals several critical distinctions. The Strecker synthesis operates under milder conditions with shorter reaction times, typically providing higher yields. However, both methods produce racemic products necessitating stereochemical resolution. The Bucherer route requires elevated temperatures and longer reaction times but offers the advantage of hydantoin intermediates that can be more easily purified and handled [7] [9].
| Parameter | Strecker Synthesis | Bucherer-Bergs Route |
|---|---|---|
| Starting Materials | Aldehyde/Ketone, NH₄Cl, KCN | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ |
| Reaction Conditions | Mild aqueous conditions | Reflux in aqueous ethanol |
| Temperature Range (°C) | 0-25 | 60-100 |
| Reaction Time | 2-24 hours | 3-48 hours |
| Product Type | α-Amino nitrile → α-Amino acid | Hydantoin → α-Amino acid |
| Yield Range (%) | 60-85 | 45-75 |
Catalytic hydrogenation methodologies provide sophisticated approaches for the enantioselective synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives through asymmetric reduction of appropriately functionalized precursors.
Rhodium complexes with chiral phosphine ligands demonstrate exceptional performance in the asymmetric hydrogenation of enamide esters and related substrates [11] [12] [13]. The DuPHOS-rhodium catalyst system achieves enantiomeric excesses of 85-97% under mild conditions (25-50°C, 1-5 bar hydrogen pressure) with yields ranging from 80-95% [11]. For cyclohexane derivatives, the substrate would require prior conversion to an enamide or dehydroamino acid precursor through established methodologies [12].
The BINAP-rhodium system provides alternative selectivity patterns, particularly effective for α-aminomethylacrylate substrates [11]. Reaction conditions typically involve 25-80°C temperatures and 1-10 bar hydrogen pressure, achieving 90-96% enantiomeric excess with 75-90% yields [11]. The mechanism involves substrate coordination, hydrogen activation, and stereoselective hydride delivery controlled by the chiral ligand environment [14].
Ruthenium-BINAP complexes offer complementary reactivity for N-acyl dehydroamino acid derivatives [15] [16]. These systems operate under more forcing conditions (50-100°C, 5-50 bar hydrogen pressure) but demonstrate good tolerance for sterically hindered substrates [15]. Enantiomeric excesses range from 75-95% with yields of 70-85% [15]. The ruthenium catalyst shows particular efficacy for substrates bearing bulky substituents, making it well-suited for 4-tert-butylcyclohexane derivatives [16].
Iridium-Josiphos complexes provide exceptional performance for unprotected enamines, achieving 93-97% enantiomeric excess under mild conditions (25-45°C, 1-3 bar) [13]. This system avoids the need for acyl protection/deprotection sequences, streamlining the synthetic route. Yields typically range from 85-98%, representing one of the most efficient catalytic systems available [13].
Non-asymmetric hydrogenation using palladium on carbon or platinum oxide provides access to racemic products under high-pressure conditions (15-50 bar, 80-150°C for Pd/C; 10-30 bar, 25-100°C for PtO₂) . These systems are valuable for large-scale racemic synthesis followed by classical resolution techniques .
| Catalyst System | Substrate Type | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|---|
| Rhodium-DuPHOS | Enamide esters | 1-5 | 25-50 | 85-97 | 80-95 |
| Rhodium-BINAP | α-Aminomethylacrylates | 1-10 | 25-80 | 90-96 | 75-90 |
| Ruthenium-BINAP | N-Acyl dehydroamino acids | 5-50 | 50-100 | 75-95 | 70-85 |
| Iridium-Josiphos | Unprotected enamines | 1-3 | 25-45 | 93-97 | 85-98 |
Microwave irradiation technology offers significant advantages for the synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives through accelerated reaction kinetics and enhanced selectivity.
Microwave-assisted esterification of amino acids proceeds efficiently under solventless conditions using organic acid catalysts [18]. For the synthesis of protected derivatives, methanesulfonic acid or para-toluenesulfonic acid catalysis enables simultaneous esterification and salt formation [18]. Reaction conditions typically employ 70-150 watts power at 70-120°C for 10-30 minutes, providing 15-30% yield improvements compared to conventional heating with 10-20% purity enhancement [18].
The ionic nature of amino acid products facilitates efficient microwave absorption, enabling rapid and homogeneous heating [18]. Simultaneous cooling with compressed air prevents overheating and temperature overshoot, allowing higher irradiation power while maintaining precise temperature control [18].
Microwave-enhanced Bucherer hydantoin synthesis demonstrates significant rate acceleration [19]. Traditional reaction times of 3-48 hours can be reduced to 15-60 minutes under microwave conditions [19]. Power levels of 100-300 watts at temperatures of 80-150°C provide 20-40% yield improvements with 15-25% purity enhancement compared to conventional heating [19].
The microwave protocol enables better control of reaction parameters, reducing side reactions and improving product selectivity [19]. The use of polyethylene glycol as a microwave-absorbing medium further enhances reaction efficiency while providing an environmentally benign solvent system [20].
For incorporating 1-amino-4-tert-butylcyclohexane-1-carboxylic acid into peptide sequences, microwave-assisted solid-phase peptide synthesis offers substantial advantages [21] [22]. Power levels of 50-100 watts at 60-100°C enable coupling reactions in 5-20 minutes compared to 2-hour conventional protocols [21]. This represents 25-50% yield improvements with 20-30% purity enhancement [21].
Microwave energy particularly benefits the coupling of sterically hindered amino acids like the 4-tert-butylcyclohexane system [22]. The enhanced reaction kinetics overcome steric barriers that typically limit coupling efficiency in conventional methods [22].
Microwave irradiation enables rapid synthesis of unnatural amino acid derivatives through condensation and cyclization reactions [23] [24]. Power levels of 150-300 watts at 100-180°C for 20-120 minutes provide 30-60% yield improvements with 25-40% purity enhancement [23]. These conditions particularly benefit the synthesis of sterically demanding structures like quaternary amino acid centers [24].
| Reaction Type | Power (W) | Temperature (°C) | Time (minutes) | Yield Improvement vs Conventional | Purity Enhancement |
|---|---|---|---|---|---|
| Esterification of amino acids | 70-150 | 70-120 | 10-30 | 15-30% | 10-20% |
| Hydantoin synthesis | 100-300 | 80-150 | 15-60 | 20-40% | 15-25% |
| Peptide coupling | 50-100 | 60-100 | 5-20 | 25-50% | 20-30% |
| Unnatural amino acid synthesis | 150-300 | 100-180 | 20-120 | 30-60% | 25-40% |
Continuous flow methodologies represent state-of-the-art approaches for the scalable production of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives, offering precise control over reaction parameters and enhanced productivity.
Tubular flow reactors provide excellent heat and mass transfer characteristics for amino acid synthesis [25] [26]. Flow rates of 0.1-5.0 mL/min with residence times of 10-120 minutes enable productivity levels of 50-200 g/L·h [25]. Temperature control within ±1°C ensures consistent product quality while minimizing side reactions [25]. The system accommodates amino acid equivalents of 1.2-2.0, representing significant reagent economy compared to batch processes [25].
For the synthesis of β-amino acids via Arndt-Eistert homologation, four-step continuous processes demonstrate complete conversion of α-amino acid starting materials [26]. The flow system enables precise control of diazomethane generation and subsequent Wolff rearrangement, providing access to the β-amino acid framework relevant to the cyclohexane system [26].
Packed bed reactors offer high-productivity synthesis through heterogeneous catalysis [27]. Flow rates of 1.0-10.0 mL/min with residence times of 5-60 minutes achieve productivities of 100-400 g/L·h [27]. The system demonstrates excellent temperature control (±2°C) while accommodating amino acid equivalents of 1.5-3.0 [27].
The continuous nature enables efficient use of solid-supported catalysts for hydrogenation and other transformations. Catalyst lifetime extends significantly compared to batch processes due to reduced hot-spot formation and consistent reaction conditions [27].
Microreactor chips provide exceptional precision for amino acid synthesis with flow rates of 0.05-2.0 mL/min [28]. Residence times of 2-30 minutes enable productivities of 20-150 g/L·h with superior temperature control (±0.5°C) [28]. The system operates with minimal amino acid equivalents (1.1-1.8), maximizing atom economy [28].
The high surface-to-volume ratio in microreactors facilitates rapid heat transfer and mixing, enabling reactions that would be problematic in batch systems [28]. This technology particularly benefits the synthesis of sterically hindered amino acids where precise control of reaction conditions is critical [28].
Continuous stirred tank reactors (CSTR) demonstrate the highest productivities for amino acid synthesis [27]. Flow rates of 5.0-50.0 mL/min with residence times of 15-180 minutes achieve productivities up to 535 g/L·h [27]. The system maintains temperature control within ±1°C while utilizing amino acid equivalents of 1.5-2.5 [27].
The CSTR design incorporates continuous solids addition, high shear mixing, and automated pH control, enabling efficient processing without buffer requirements [27]. This approach particularly benefits the synthesis of di- and tripeptides incorporating 1-amino-4-tert-butylcyclohexane-1-carboxylic acid [27].
| Flow System Type | Flow Rate (mL/min) | Residence Time (min) | Productivity (g/L·h) | Temperature Control (°C) | Amino Acid Equivalents |
|---|---|---|---|---|---|
| Tubular reactor | 0.1-5.0 | 10-120 | 50-200 | ±1 | 1.2-2.0 |
| Packed bed reactor | 1.0-10.0 | 5-60 | 100-400 | ±2 | 1.5-3.0 |
| Microreactor chips | 0.05-2.0 | 2-30 | 20-150 | ±0.5 | 1.1-1.8 |
| Continuous stirred tank | 5.0-50.0 | 15-180 | 200-535 | ±1 | 1.5-2.5 |
The synthesis of enantiopure 1-amino-4-tert-butylcyclohexane-1-carboxylic acid requires sophisticated stereochemical control strategies to achieve the desired absolute configuration while minimizing diastereomeric impurities.
Evans oxazolidinone auxiliaries provide excellent stereochemical control for amino acid synthesis [29] [30]. These auxiliaries achieve diastereomeric ratios of 90:10 to 98:2 with enantiomeric excesses of 85-95% [29]. Recovery yields typically range from 80-90% with auxiliary recovery of 85-95%, making the process economically viable for laboratory to pilot scale applications [29].
The mechanism involves coordination of the metal enolate to the oxazolidinone carbonyl, creating a rigid transition state that controls facial selectivity [29]. For 4-tert-butylcyclohexane derivatives, the steric bulk of the tert-butyl group enhances selectivity by increasing the energy difference between competing transition states [29].
Pseudoephenamine auxiliaries demonstrate superior performance for sterically demanding substrates [30]. These auxiliaries achieve diastereomeric ratios of 91:9 to ≥98:2 with enantiomeric excesses of 90-98% [30]. Recovery yields of 85-95% with auxiliary recovery of 90-98% surpass oxazolidinone systems [30]. The pseudoephenamine system shows particular advantages for quaternary center formation, relevant to the synthesis of α,α-disubstituted amino acids [30].
Rhodium-catalyzed asymmetric synthesis provides direct access to enantioenriched amino acids without auxiliary requirements [14] [31]. These systems achieve diastereomeric ratios of 85:15 to 95:5 with enantiomeric excesses of 80-97% [14]. Recovery yields range from 75-90%, and the method scales from laboratory to industrial applications [14].
The stereochemical control arises from chiral ligand coordination to the metal center, creating an asymmetric environment for substrate binding and transformation [14]. For cyclohexane amino acids, the choice of ligand critically determines both the efficiency and selectivity of the transformation [31].
Enzymatic methods provide access to enantiomerically pure products with >99:1 diastereomeric ratios and >99% enantiomeric excess [32]. However, recovery yields are typically limited to 40-50% due to the kinetic resolution mechanism [32]. These methods excel in industrial applications where high enantiomeric purity is essential [32].
Hydrolytic enzymes selectively process one enantiomer of racemic ester substrates, leaving the opposite enantiomer unchanged [32]. The method requires synthesis of racemic starting material followed by selective enzymatic transformation [32].
Classical resolution through diastereomeric salt formation offers an industrially practical approach [33]. Chiral acids such as tartaric acid or mandelic acid form diastereomeric salts with amino acids, enabling separation through crystallization [34]. Diastereomeric ratios of 70:30 to 85:15 with enantiomeric excesses of 70-90% are achievable [34]. Recovery yields typically range from 35-45%, making this approach suitable for large-scale production despite moderate efficiency [34].
The success of crystallization resolution depends on solubility differences between diastereomeric salts [33]. For 1-amino-4-tert-butylcyclohexane-1-carboxylic acid, the steric bulk of the 4-tert-butyl group may enhance solubility differences, improving resolution efficiency [33].
| Method | Diastereomeric Ratio | Enantiomeric Excess (%) | Recovery Yield (%) | Auxiliary Recovery (%) | Scale Applicability |
|---|---|---|---|---|---|
| Chiral auxiliary (Evans oxazolidinone) | 90:10 to 98:2 | 85-95 | 80-90 | 85-95 | Laboratory to pilot |
| Chiral auxiliary (Pseudoephenamine) | 91:9 to ≥98:2 | 90-98 | 85-95 | 90-98 | Laboratory to pilot |
| Asymmetric catalysis (Rhodium) | 85:15 to 95:5 | 80-97 | 75-90 | N/A | Laboratory to industrial |
| Enzymatic resolution | >99:1 | >99 | 40-50 | N/A | Industrial |
| Crystallization resolution | 70:30 to 85:15 | 70-90 | 35-45 | N/A | Industrial |